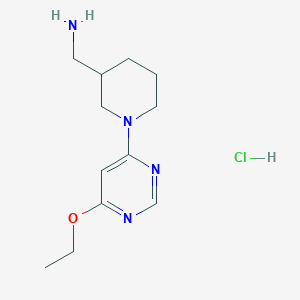![molecular formula C14H14Cl2FNO B2643158 [4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride CAS No. 2089255-68-3](/img/structure/B2643158.png)
[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 2089255-68-3 . It has a molecular weight of 302.18 . The IUPAC name for this compound is (4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13ClFNO.ClH/c1-9-6-12(4-5-13(9)16)18-14-7-11(15)3-2-10(14)8-17;/h2-7H,8,17H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .科学的研究の応用
Novel Polymer Synthesis
A study by Sabbaghian et al. (2015) introduced a new diamine through a multi-step reaction that involved 4-(4-nitrophenoxy) phenol, leading to the creation of poly(keto ether ether amide)s. These polymers exhibited high thermal stability and enhanced solubility due to the unique structure incorporating keto, ether, and aromatic units. This research showcases the application of complex organic compounds in developing new materials with potential applications in various industries, including electronics and biotechnology (Sabbaghian et al., 2015).
Photocatalytic Degradation of Pollutants
In environmental science, Pignatello and Sun (1995) demonstrated the photocatalytic degradation of pesticides in water using a photoassisted Fenton reaction. This process efficiently decomposed contaminants, including metolachlor and methyl parathion, into harmless inorganic compounds. The study highlights the potential of photocatalytic processes in treating water contaminated with agricultural chemicals, contributing to safer environmental practices (Pignatello & Sun, 1995).
Fluorescence Imaging and Metal Ion Detection
Hong et al. (2012) developed fluoroionophores based on diamine-salicylaldehyde derivatives for selective metal ion detection. This work is significant for analytical chemistry and bioimaging, as it provides tools for the specific detection of zinc and cadmium ions. Such compounds have applications in environmental monitoring and medical diagnostics, showcasing the versatility of phenylmethanamine derivatives in creating sensitive and selective sensors (Hong et al., 2012).
Antidepressant Drug Development
In pharmaceutical research, novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been explored as "biased agonists" of serotonin 5-HT1A receptors by Sniecikowska et al. (2019). These compounds were designed to preferentially activate ERK1/2 phosphorylation pathways over other receptor-mediated effects, showing potent antidepressant-like activity in preclinical models. This indicates the potential of phenylmethanamine derivatives in developing new treatments for depression, with improved efficacy and reduced side effects (Sniecikowska et al., 2019).
Enhanced Drug Delivery Systems
Arun and Reddy (2005) investigated the use of polymeric hydrogels for controlled drug release, utilizing crosslinkers derived from phenylcyanoacrylates. These hydrogels demonstrated variable drug release rates influenced by crosslinking density and drug loading percentage, indicating their potential in creating customizable drug delivery systems. This research contributes to the development of advanced materials for targeted and sustained drug delivery, improving therapeutic outcomes (Arun & Reddy, 2005).
Safety and Hazards
特性
IUPAC Name |
[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO.ClH/c1-9-6-12(4-5-13(9)16)18-14-7-11(15)3-2-10(14)8-17;/h2-7H,8,17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNKURLBOZUDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC(=C2)Cl)CN)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
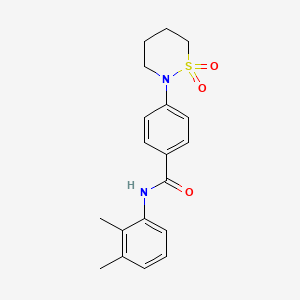
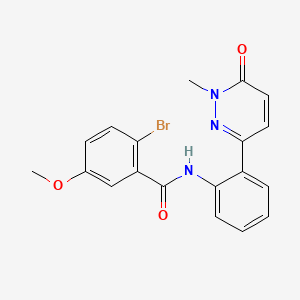
![N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2643078.png)
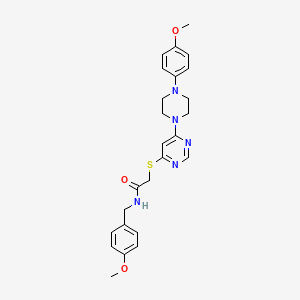

![[3-(Methylamino)-4-nitrophenyl]methanol](/img/structure/B2643082.png)
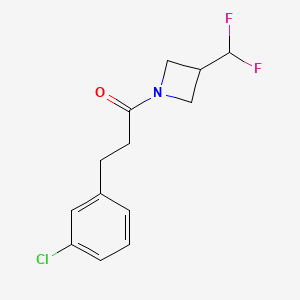
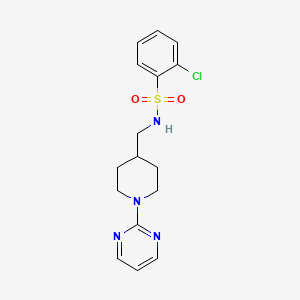
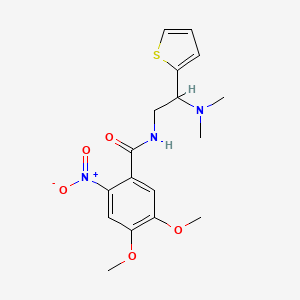

![2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide](/img/structure/B2643093.png)
